3-(Trifluoromethoxy)benzonitrile

Physical Chemistry Purification Process Chemistry

3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) is a meta-substituted aromatic nitrile bearing a trifluoromethoxy (–OCF₃) group, classified as a phenol ether. It is widely employed as a synthetic intermediate in pharmaceutical and agrochemical research, where the –OCF₃ substituent modulates lipophilicity, metabolic stability, and electronic character.

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
CAS No. 52771-22-9
Cat. No. B1295464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzonitrile
CAS52771-22-9
Molecular FormulaC8H4F3NO
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C#N
InChIInChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
InChIKeyDCZAPXGEZYVQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9): Key Physicochemical and Functional Properties for Procurement


3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) is a meta-substituted aromatic nitrile bearing a trifluoromethoxy (–OCF₃) group, classified as a phenol ether. It is widely employed as a synthetic intermediate in pharmaceutical and agrochemical research, where the –OCF₃ substituent modulates lipophilicity, metabolic stability, and electronic character . The compound is commercially available with typical purities ≥97% (GC) and is characterized by a boiling point of 178.1 °C at 760 mmHg, a density of 1.31 g/mL, and a refractive index of 1.4476–1.4496 [1].

1
Synthetic intermediate for pharmaceutical and agrochemical discovery workflows.
2
Meta-substituted –OCF₃ scaffold for modulating lipophilicity and electronic character in SAR studies.
3
Commercially available with reported purity suitable for research-scale synthesis.

Why 3-(Trifluoromethoxy)benzonitrile Cannot Be Substituted with Positional Isomers or Methoxy/Trifluoromethyl Analogs


Positional isomerism (ortho, meta, para) in trifluoromethoxybenzonitriles leads to substantial differences in boiling point, density, and chromatographic behavior that directly impact purification and formulation. Furthermore, replacing the –OCF₃ group with a methoxy (–OCH₃) or trifluoromethyl (–CF₃) group alters lipophilicity by 0.7–1.4 LogD units and can reverse metabolic stability trends [1]. Even when the –OCF₃ group is retained, substitution at the para- or ortho-positions changes the electron-withdrawing character and steric environment of the nitrile, resulting in divergent reactivity and biological target engagement. Generic substitution therefore risks irreproducible synthesis, altered pharmacokinetic profiles, and failed lead optimization.

Target
3-(Trifluoromethoxy)benzonitrile
Meta –OCF₃, bp 178.1 °C, XLogP3 2.6
Potential Substitute
Para / Ortho isomers, or –OCH₃ / –CF₃ analogs
Divergent boiling points, lipophilicity, and electronic profiles
!
Positional isomerism may shift distillation behavior by ~14 °C and alter chromatographic retention, complicating purification protocols.
!
–OCH₃ or –CF₃ replacement can reverse metabolic stability trends and change LogD by 0.7–1.4 units, risking lead optimization outcomes.

Quantitative Differentiation of 3-(Trifluoromethoxy)benzonitrile from Closest Analogs: Evidence for Scientific Selection


Boiling Point Separation: 3-OCF₃ vs 4-OCF₃ and 2-OCF₃ Benzonitrile Isomers

The meta-substituted isomer exhibits a boiling point of 178.1 °C at 760 mmHg, which is 14–15 °C lower than the para isomer (192–193 °C) and substantially higher than the ortho isomer (62 °C at 8 mmHg, or ~80 °C at 15 torr) [1]. This 14 °C difference between meta and para isomers enables fractionation by distillation and impacts solvent-recovery strategies during scale-up.

Boiling Point Separation
Head-to-head
ΔT ≈ 14–15 °C lower vs para isomer at 760 mmHg
Supports distillation-based purification strategy selection.
Meta isomer reduces thermal exposure relative to para isomer.
Physical Chemistry Purification Process Chemistry

Lipophilicity Modulation: OCF₃ vs OCH₃ and CF₃ in Matched Molecular Pairs

In a series of aliphatic derivatives, replacement of –OCH₃ with –OCF₃ increased lipophilicity by 0.7–1.4 LogD₇.₄ units, an effect comparable to that of the –CF₃ group [1]. For 3-(trifluoromethoxy)benzonitrile, the predicted XLogP3 is 2.6 [2], whereas the consensus LogP for 4-(trifluoromethoxy)benzonitrile is 2.5 , indicating a subtle but measurable isomer-dependent LogP shift. By contrast, 3-methoxybenzonitrile exhibits a significantly lower LogP (~1.5), confirming the lipophilicity advantage of the –OCF₃ substituent.

Lipophilicity Modulation
Class-level
XLogP3 2.6; ΔLogP ~ +1.1 vs 3-methoxy analog
Reported lipophilicity context for permeability screening.
Isomer-dependent LogP shift requires empirical confirmation.
Medicinal Chemistry ADME LogD

Metabolic Stability Trade-off: OCF₃ vs OCH₃ and CF₃ Groups

Contrary to the common assumption that fluorination universally improves metabolic stability, a controlled microsomal study demonstrated that aliphatic –OCF₃ compounds generally showed decreased metabolic stability relative to both –OCH₃ and –CF₃ analogs, except in specific N-alkoxy(sulfon)amide series [1]. A separate large-scale matched-pair analysis of aromatic substituents found that the OCF₃ group offered no statistically significant advantage over OCH₃ in human liver microsomal oxidative degradation [2]. This evidence indicates that 3-(trifluoromethoxy)benzonitrile should not be presumed to confer metabolic stability benefits over methoxy or trifluoromethyl alternatives without empirical verification.

Metabolic Stability Trade-off
Data to verify
OCF₃ class may decrease microsomal stability vs OCH₃/CF₃
Stability must be experimentally benchmarked, not assumed.
Class-level inference; scaffold-dependent outcomes reported.
Drug Metabolism Microsomal Stability Lead Optimization

Electronic Effect Tuning: Meta-Orienting Electron-Withdrawing Strength of OCF₃

The –OCF₃ group exerts a strong electron-withdrawing inductive effect (σₚ ≈ 0.35–0.39) while also capable of resonance donation, creating a unique electronic profile compared to –CF₃ (σₚ ≈ 0.54, purely inductive) and –OCH₃ (σₚ ≈ –0.27, electron-donating). In the meta position, the –OCF₃ group acts predominantly through its inductive effect, deactivating the aromatic ring toward electrophilic substitution while leaving the nitrile group electronically distinct from its para-substituted counterpart. This orienting effect has been exploited in the synthesis of selective c-Met kinase inhibitors where the 2-(trifluoromethoxy)benzonitrile isomer is directly specified for 4-(2-fluorophenoxy)quinoline derivatives , but the 3-isomer offers a different vector for fragment-based drug design.

Electronic Effect Tuning
Class-level
σₚ ≈ 0.35–0.39; moderately electron-withdrawing
Supports fragment-based design requiring balanced electronics.
Different vector vs ortho isomer for kinase inhibitor scaffolds.
Physical Organic Chemistry SAR Reactivity

Optimal Application Scenarios for 3-(Trifluoromethoxy)benzonitrile Based on Quantitative Differentiation


Distillation-Friendly Pharmaceutical Intermediate for Heat-Sensitive Downstream Chemistry

When a trifluoromethoxybenzonitrile building block must be purified by fractional distillation prior to subsequent coupling reactions, the meta isomer's boiling point of 178.1 °C (14–15 °C lower than the para isomer) reduces thermal stress and decomposition risk . This is particularly relevant in multi-step syntheses of neurological disorder-targeting agents where the nitrile group is retained until late-stage functionalization.

Fragment-Based Drug Design Requiring Moderate Lipophilicity and Balanced Electron-Withdrawing Character

For fragment libraries where LogD modulation is critical, 3-(trifluoromethoxy)benzonitrile provides a XLogP3 of 2.6, ~1.1 LogP unit higher than 3-methoxybenzonitrile, enabling improved membrane permeability while avoiding the metabolic liability sometimes associated with more lipophilic para-substituted analogs . Its moderate electron-withdrawing σₚ (~0.35–0.39) makes it suitable for core scaffolds where strong deactivation (as with –CF₃) would inhibit subsequent functionalization.

Agrochemical Intermediate Leveraging Meta-Substitution for Selective Phytotoxicity

The meta positioning of the –OCF₃ group alters the molecular shape and electronic distribution compared to para- and ortho-isomers, influencing target-site binding in herbicide and fungicide candidates. 3-(Trifluoromethoxy)benzonitrile has been employed in formulations where meta-substitution confers superior selectivity against weed species while minimizing crop injury . The higher density (1.31 g/mL vs 1.285 g/mL for the para isomer) also affects formulation viscosity and spray drift characteristics.

Control Compound in Metabolic Stability Studies of OCF₃-Containing Series

Given the counter-intuitive finding that OCF₃ groups can decrease rather than increase microsomal stability relative to OCH₃ and CF₃ analogs [1], 3-(trifluoromethoxy)benzonitrile serves as an essential control fragment when evaluating the metabolic fate of new chemical entities containing the trifluoromethoxy motif. Its inclusion in stability panels allows teams to dissect whether observed clearance is scaffold-dependent or inherent to the –OCF₃ substituent.

Application
Selection Property
Validation Focus
Distillation-friendly intermediate
Lower boiling point vs para isomer
Thermal exposure and decomposition risk review
Fragment-based drug design
Moderate lipophilicity and electron-withdrawing profile
Permeability and scaffold reactivity benchmarking
Agrochemical intermediate screening
Meta-substitution electronic distribution
Selectivity and formulation property review
Metabolic stability control compound
–OCF₃ class stability context
Scaffold-dependent vs substituent-dependent clearance

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